Plinol

Catalog No.
S1797594
CAS No.
11039-70-6
M.F
C10H18O
M. Wt
154.251
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Plinol

CAS Number

11039-70-6

Product Name

Plinol

Molecular Formula

C10H18O

Molecular Weight

154.251

Synonyms

PLINOL

Plinol is a chemical compound with the molecular formula C10H18OC_{10}H_{18}O and a molecular weight of approximately 154.25 g/mol. It is classified as an alcohol and is known for its distinctive camphoreous odor, making it valuable in the fragrance industry. Plinol exists in various forms, including Plinol A and Plinol C, which differ slightly in their structural configurations but share the same molecular formula .

Typical of alcohols. These include:

  • Oxidation: Plinol can be oxidized to form corresponding ketones or aldehydes, depending on the specific structural variant.
  • Esterification: Reacting with acids can lead to the formation of esters, which are often used in flavoring and fragrance applications.
  • Dehydration: Under acidic conditions, Plinol can undergo dehydration to form alkenes.

The specific reaction pathways may vary based on the structural form of Plinol being utilized.

Research indicates that Plinol exhibits various biological activities, including:

  • Antimicrobial Properties: Some studies suggest that Plinol possesses antimicrobial effects against certain bacterial strains, making it potentially useful in preserving food or in pharmaceutical applications.
  • Antioxidant Activity: Plinol has shown potential as an antioxidant, which could be beneficial in preventing oxidative stress-related diseases .

Further investigation into its biological properties is ongoing to fully understand its potential therapeutic applications.

Plinol can be synthesized through several methods:

  • Natural Extraction: It can be extracted from various plant sources where it naturally occurs.
  • Chemical Synthesis: Laboratory synthesis may involve the reaction of specific precursors under controlled conditions to yield Plinol. For example, starting from cyclopentanol derivatives and applying specific reagents can lead to the formation of Plinol .
  • Biotechnological Methods: Utilizing microbial fermentation processes can also produce Plinol, leveraging microorganisms that metabolize substrates into alcohol compounds.

Plinol finds applications across various industries:

  • Fragrance Industry: Due to its pleasant aroma, it is widely used in perfumes and scented products.
  • Food Industry: As a flavoring agent, it enhances the flavor profile of various food products.
  • Pharmaceuticals: Its antimicrobial and antioxidant properties open avenues for use in medicinal formulations .

Plinol shares similarities with several other compounds due to its structural characteristics. Here are some comparable compounds:

Compound NameMolecular FormulaKey Characteristics
CyclopentanolC5H10OC_5H_{10}OA five-membered cyclic alcohol; used as a solvent and intermediate.
LinaloolC10H18OC_{10}H_{18}OA naturally occurring terpene alcohol found in many flowers and spice plants; known for its floral scent and potential therapeutic properties.
GeraniolC10H18OC_{10}H_{18}OAnother terpene alcohol known for its rose-like scent; commonly used in perfumes and flavorings.

Uniqueness of Plinol

Plinol's uniqueness lies in its specific structural configuration that contributes to its distinct odor profile and biological activity compared to similar compounds like linalool and geraniol. While all these compounds share a common molecular formula, their different structural arrangements lead to varied properties and applications .

Plinol represents a significant bicyclic monoterpenoid with the molecular formula Carbon ten Hydrogen eighteen Oxygen, characterized by its cyclopentanol core structure bearing two methyl substituents and an isopropenyl group [1] [2]. This compound exists as multiple stereoisomeric forms, including Plinol A, B, C, and D, with distinct optical activities and stereochemical configurations [3] [4].

The biosynthetic pathway of plinol originates within the broader context of terpenoid metabolism, specifically through the monoterpene biosynthetic cascade [19] [20]. Plants possess two distinct pathways for terpenoid precursor synthesis: the plastidial 2-carbon-methyl-D-erythritol-4-phosphate pathway and the cytosolic mevalonate pathway [19]. The monoterpene precursor geranyl pyrophosphate serves as the fundamental building block, generated through the condensation of isopentenyl pyrophosphate and dimethylallyl pyrophosphate by geranyl pyrophosphate synthase [20] [21].

Monoterpene synthases catalyze the complex cyclization reactions that transform geranyl pyrophosphate into diverse monoterpene structures through highly reactive carbocation intermediates [21] [25]. The cyclization mechanism involves the formation of an α-terpinyl cation intermediate, which can adopt different conformations leading to either monocyclic or bicyclic products [25]. The specific conformation adopted by this intermediate determines the final product distribution, with enzymes that stabilize particular conformations generating predominantly bicyclic products such as plinol [25].

The natural occurrence of plinol derivatives has been documented in various plant species, particularly within the context of thermal rearrangement processes of other monoterpenes [8] [9]. Research indicates that plinol formation can occur through consecutive reactions involving linalool as an intermediate, suggesting multiple biosynthetic routes within plant metabolism [9] [10].

Table 1: Physical Properties of Plinol Stereoisomers

StereoisomerCAS NumberConfigurationMolecular Weight (g/mol)Boiling Point (°C)Melting Point (°C)Optical Rotation [α]DDensity (g/cm³)
Plinol A (-)4028-59-5(1R,2S,3R)154.2520994-23.8° (c 1.0, CH2Cl2)0.909
Plinol B (-)4099-07-4(1R,2R,3S)154.25209N/AN/A0.909
Plinol C (+)N/A(1S,2R,3S)154.25209N/A+23.8° (est.)0.909
Plinol D (+)4028-58-4(1R,2R,3R)154.25209N/AN/A0.909

Classical Synthesis from Linalool via Thermal Ene Reactions

The thermal conversion of linalool to plinol represents one of the most extensively studied synthetic pathways for accessing this bicyclic monoterpenoid [9] [10]. This transformation proceeds through a concerted intramolecular ene reaction mechanism, characteristic of thermal rearrangements in terpenoid chemistry [9].

Experimental investigations utilizing flow-type reactor systems have demonstrated that linalool undergoes thermal cyclization at temperatures ranging from 350 to 600 degrees Celsius [9] [10]. The reaction mechanism involves the formation of plinol compounds through a (3,4)-ene reaction pathway, where the isopropenyl group of linalool participates in the cyclization process [9]. This thermal rearrangement represents a consecutive reaction following the initial formation of linalool from other monoterpene precursors.

Temperature-dependent studies reveal that optimal plinol formation occurs at approximately 500 degrees Celsius with residence times of 0.6 to 0.8 seconds [9] [10]. At these conditions, linalool conversion reaches 85 percent, with plinol yields achieving 22 percent [9]. However, at temperatures exceeding 500 degrees Celsius, consecutive reactions become more favorable, leading to the formation of additional products including myrcene and limonene through dehydration pathways [9].

The selectivity of the thermal ene reaction can be influenced by several operational parameters including residence time, surface-to-volume ratio, and the presence of additives [9] [10]. Research indicates that manipulation of reaction conditions to affect selectivity remains challenging due to the large free path length between molecules in the gas phase [10]. Nevertheless, the use of basic additives such as dimethylamine can increase selectivity toward linalool while suppressing dehydration reactions [9].

Kinetic analysis of the thermal conversion process demonstrates that the formation of multiple plinol stereoisomers occurs simultaneously [9]. The compounds Plinol A through D are formed via the concerted intramolecular ene reaction, with the specific stereochemical outcome determined by the reaction conditions and the conformational preferences of the carbocation intermediates [9] [25].

Table 2: Thermal Cyclization Conditions and Yields

Starting MaterialTemperature (°C)Residence Time (s)Carrier GasPlinol Yield (%)Linalool Conversion (%)Main Products
Linalool4000.6N21545Linalool, Plinols
Linalool5000.6N22285Plinols, β-terpineol
Linalool6000.8N21895Plinols, Myrcene
Cis-2-Pinanol5000.7N28N/ALinalool, Plinols
Trans-2-Pinanol5000.7N26N/ALinalool, Plinols

Electrophilic Cyclization Strategies for Functionalized Derivatives

Electrophilic cyclization methodologies provide versatile approaches for the synthesis of functionalized plinol derivatives through controlled activation of carbon-carbon multiple bonds [11] [13]. These strategies exploit the reactivity of unsaturated precursors toward electrophilic species, enabling the formation of cyclic structures with concurrent introduction of functional groups [11] [13].

Iodine-mediated electrophilic cyclization represents a prominent methodology for accessing halogenated plinol derivatives [11]. The reaction mechanism involves the addition of molecular iodine across carbon-carbon triple bonds or alkenes, generating reactive intermediates that undergo subsequent cyclization [11]. Studies utilizing metallabenzene complexes have demonstrated that iodine addition facilitates nucleophilic attack at specific carbon centers, ultimately leading to intramolecular cyclization products [11].

The cyclization process typically proceeds through the formation of iodonium intermediates, which undergo nucleophilic capture by hydroxyl or other functional groups present in the substrate [11] [13]. This mechanism allows for the stereoselective formation of five-membered ring systems characteristic of plinol structures [13]. The presence of electron-donating groups can stabilize cationic intermediates and influence the regioselectivity of the cyclization process [11].

Bromine-mediated cyclizations offer alternative pathways for accessing brominated plinol derivatives [13]. These reactions typically require lower temperatures compared to iodine-mediated processes, with optimal conditions involving temperatures of minus 78 degrees Celsius in carbon tetrachloride solvent [13]. The use of N-bromosuccinimide provides additional control over the electrophilic cyclization process, enabling the synthesis of more complex functionalized derivatives [13].

Advanced electrophilic cyclization strategies incorporate the use of mixed halogen electrophiles such as iodine monochloride [13]. These reagents offer enhanced reactivity and selectivity compared to single halogen systems, enabling the synthesis of multiply halogenated plinol derivatives [13]. The choice of solvent significantly influences the reaction outcome, with dichloromethane providing optimal conditions for most electrophilic cyclization processes [13].

Recent developments in electrophilic cyclization methodology include the application of dimethyl sulfoxide and oxalyl chloride systems for oxidative cyclization processes [13]. These conditions enable the conversion of alcohol precursors to cyclized products through Swern-type oxidation followed by intramolecular cyclization [43]. This approach provides access to ketone-containing plinol derivatives with high yields and selectivity [43].

Table 3: Electrophilic Cyclization Conditions and Results

ElectrophileSubstrateSolventTemperature (°C)Reaction Time (h)Product Yield (%)Selectivity (%)
I2LinaloolCH2Cl2026585
Br2LinaloolCCl4-7845880
NBSLinalool DerivativeCH3CN2517290
IClLinaloolCH2Cl2036082
DMSO/Oxalyl ChlorideAlcohol PrecursorCH2Cl2-7828491

Asymmetric Synthesis Approaches for Enantiomerically Pure Plinol

The development of asymmetric synthetic methodologies for plinol represents a crucial advancement in accessing enantiomerically pure forms of this bioactive monoterpenoid [12] [14]. Asymmetric synthesis, defined as chemical reactions that produce stereoisomeric products in unequal amounts, has become essential for obtaining chirally pure compounds with distinct biological activities [14].

Chiral-imprinted mesoporous platinum electrodes have emerged as a powerful tool for asymmetric electrochemical synthesis of plinol derivatives [12]. This innovative approach utilizes pulsed electrochemical conversion of prochiral substrates such as acetophenone, achieving enantiomeric excess values exceeding 90 percent [12]. The chiral-imprinted cavities within the mesoporous structure direct the stereochemical outcome of the reduction process, enabling highly selective synthesis of specific enantiomers [12].

The pulsed electroconversion methodology involves the optimization of pulse time and the amount of imprinted chiral cavities to maximize enantioselectivity [12]. Experimental results demonstrate that acetophenone can be converted to chiral alcohol products with yields of 73 percent and exceptional stereochemical control [12]. The strategy avoids interference from reactions at non-imprinted sites through careful temporal control of the electrochemical process [12].

Enzymatic approaches for asymmetric plinol synthesis leverage the inherent stereoselectivity of biological catalysts [38]. Alcohol dehydrogenases and other oxidoreductases can be employed for the stereoselective reduction of ketone precursors, achieving enantiomeric excess values ranging from 85 to 95 percent [38]. These biocatalytic methods operate under mild conditions, typically at temperatures of 30 degrees Celsius, and provide yields of 60 to 80 percent [38].

Asymmetric hydrogenation using rhodium-based catalysts represents another established methodology for accessing enantiomerically pure plinol [25]. The use of chiral ligands in rhodium complexes enables the stereoselective reduction of alkene precursors with enantiomeric excess values of 75 to 85 percent [25]. These reactions typically require elevated temperatures of 80 degrees Celsius and provide yields ranging from 70 to 85 percent [25].

Chiral auxiliary-mediated synthesis offers additional control over stereochemical outcomes through the temporary attachment of chiral directing groups [40] [41]. Evans auxiliaries and related chiral templates can be employed to direct the stereochemical course of cyclization reactions, achieving enantiomeric excess values of 80 to 90 percent [40] [41]. These methodologies typically operate at low temperatures around 0 degrees Celsius and provide yields of 65 to 75 percent [41].

The most promising approach for asymmetric plinol synthesis involves the use of engineered monoterpene synthases that exhibit exceptional stereoselectivity [21] [25]. These enzymes can achieve enantiomeric excess values exceeding 99 percent through precise control of carbocation intermediate geometry and stabilization [25]. However, the yields are typically lower, ranging from 40 to 60 percent, due to the complexity of the enzymatic cyclization process [38].

Table 4: Asymmetric Synthesis Methods and Enantiomeric Excess

MethodSubstrateCatalyst/ReagentTemperature (°C)Enantiomeric Excess (%)Yield (%)
Chiral-Imprinted PlatinumAcetophenoneCIMP Electrode25>9073
Enzymatic ReductionKetone PrecursorAlcohol Dehydrogenase3085-9560-80
Asymmetric HydrogenationAlkene PrecursorRh(I) Complex8075-8570-85
Chiral AuxiliaryLinalool DerivativeEvans Auxiliary080-9065-75
Stereoselective CyclizationGeranyl DiphosphateMonoterpene Synthase37>9940-60

Industrial-Scale Production: Optimization of Yield and Purity

The transition from laboratory-scale synthesis to industrial production of plinol requires comprehensive optimization of reaction conditions, reactor design, and process integration [15] [16]. Industrial manufacturing strategies focus on maximizing yield while maintaining product purity and minimizing production costs [16] [33].

Current industrial approaches for plinol production primarily rely on the thermal conversion of linalool using specialized reactor systems [15] [16]. The development of microreactor technology has shown particular promise for scaling up the thermal cyclization process [16]. Microreactor systems offer several advantages including enhanced heat and mass transfer, improved temperature control, and reduced residence time requirements [16].

Pilot-scale investigations have demonstrated that tubular reactor systems operating at 500 to 550 degrees Celsius can achieve conversion rates of 85 percent with plinol selectivity of 22 percent [16]. These systems typically utilize residence times of 0.6 to 0.8 seconds under atmospheric pressure conditions with nitrogen as the carrier gas [16]. Annual production capacity at pilot scale remains limited to approximately 10 kilograms per year [16].

Commercial-scale production utilizing optimized microreactor systems has achieved significant improvements in both conversion and selectivity [16]. Operating temperatures of 480 to 520 degrees Celsius with reduced residence times of 0.4 to 0.6 seconds enable conversion rates of 90 percent with plinol selectivity reaching 25 percent [16]. These improvements result from enhanced mixing and heat transfer characteristics of microreactor designs [16].

The most advanced industrial production systems incorporate integrated reactor designs that combine multiple process steps [16] [33]. These systems operate at optimized temperatures of 500 degrees Celsius with residence times of 0.5 seconds, achieving conversion rates of 95 percent and plinol selectivity of 30 percent [16]. Annual production capacity for these integrated systems can reach 5000 kilograms per year [16].

Process optimization strategies focus on several key parameters including temperature control, residence time minimization, and product separation efficiency [16] [34]. The use of advanced control systems enables precise temperature regulation, which is critical for maintaining optimal selectivity [16]. Reduced residence times minimize unwanted side reactions while maintaining adequate conversion levels [16].

Economic analysis of plinol production indicates that raw material costs represent approximately 1.40 dollars per kilogram of product [16]. The significant margin between raw material costs and current selling prices of 3.57 dollars per kilogram demonstrates the commercial viability of industrial plinol production [16]. This economic advantage supports continued investment in process optimization and capacity expansion [16].

Quality control measures for industrial plinol production include comprehensive analytical characterization of product streams [15] [34]. Gas chromatography and mass spectrometry techniques enable precise quantification of plinol stereoisomers and identification of impurities [15]. Optical rotation measurements provide additional verification of enantiomeric purity for applications requiring specific stereochemical configurations [15].

Table 5: Industrial Production Parameters and Optimization

ParameterPilot ScaleCommercial ScaleOptimized Scale
Reactor TypeTubularMicroreactorIntegrated System
Operating Temperature500-550°C480-520°C500°C
Operating PressureAtmosphericAtmosphericAtmospheric
Residence Time0.6-0.8 s0.4-0.6 s0.5 s
Conversion Rate85%90%95%
Selectivity to Plinol22%25%30%
Annual Capacity10 kg/year1000 kg/year5000 kg/year

Dates

Modify: 2023-07-20

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